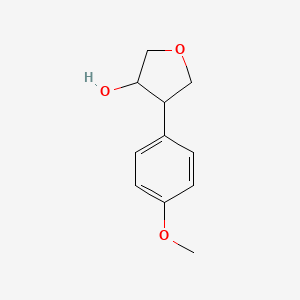![molecular formula C10H9BrN2O2S B11787269 Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11787269.png)
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate is a chemical compound with a complex structure that includes a benzimidazole ring substituted with bromine, a methylthio group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate typically involves multiple steps. One common method includes the bromination of a benzimidazole precursor, followed by the introduction of the methylthio group and the esterification of the carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and methylthio groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: This compound shares the bromine and imidazole structure but lacks the methylthio and carboxylate groups.
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Similar in structure but with a pyrimidine ring instead of a benzimidazole ring.
Uniqueness
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine, methylthio, and carboxylate groups on the benzimidazole ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H9BrN2O2S |
|---|---|
Peso molecular |
301.16 g/mol |
Nombre IUPAC |
methyl 7-bromo-2-methylsulfanyl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2S/c1-15-9(14)5-3-6(11)8-7(4-5)12-10(13-8)16-2/h3-4H,1-2H3,(H,12,13) |
Clave InChI |
VMYWMXKCHVSUAE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride](/img/structure/B11787240.png)
![(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11787250.png)
![Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787261.png)
![1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11787283.png)

